5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Antitumor activity NCI 60-cell-line panel Pyrazolopyrimidine derivatives

Alternative aryl/alkyl substitution patterns undermine pyrazolo[3,4-d]pyrimidine antitumor activity. 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 58791-82-5) delivers the validated 4-Cl-Ph/3-Me pattern. • Derived compound VIIa: IC₅₀ 0.326 µM across 57 NCI cell lines, surpassing 4-MeO-Ph & 3-NO₂-Ph analogs. • ≥95% purity supports reproducible SAR & scale-up. • Also used in antileishmanial tetrazole libraries.

Molecular Formula C11H9ClN4
Molecular Weight 232.67 g/mol
CAS No. 58791-82-5
Cat. No. B112809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
CAS58791-82-5
Molecular FormulaC11H9ClN4
Molecular Weight232.67 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H9ClN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3
InChIKeyCSGUNONDPWAJAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile – Key Intermediate for Targeted Pyrazolopyrimidine Anticancer Agents


5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 58791‑82‑5) is a 5‑amino‑4‑cyanopyrazole derivative (C₁₁H₉ClN₄, MW 232.67 g/mol) that serves as a critical building block for bioactive heterocycles . The compound is most notably employed as the direct precursor to pyrazolo[3,4‑d]pyrimidine antitumor agents and tetrazole‑based antileishmanial candidates [1].

5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile – Why In-Class Substitution Cannot Deliver Equivalent Antitumor Performance


Simple replacement of the 4‑chlorophenyl or 3‑methyl substituent with other aryl or alkyl groups can drastically reduce or eliminate the antitumor activity of downstream pyrazolo[3,4‑d]pyrimidine derivatives. Head‑to‑head NCI 60‑cell‑line screening data demonstrate that the 4‑chlorophenyl‑3‑methyl substitution pattern is critical for achieving broad‑spectrum cytotoxicity; analogs bearing 4‑methoxyphenyl, 3‑nitrophenyl, or N‑phenylethyl groups lose substantial inhibitory capacity [1]. Consequently, uniform substitution without quantitative activity trade‑offs is not feasible.

5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile – Quantitative Differentiation Evidence


Derived Pyrazolo[3,4‑d]pyrimidine VIIa Shows Broad‑Spectrum Antitumor Potency Far Exceeding Close Analogs

In the NCI 60‑cell‑line screen, compound VIIa, synthesized directly from 5‑amino‑1‑(4‑chlorophenyl)‑3‑methyl‑1H‑pyrazole‑4‑carbonitrile, achieved IC₅₀ values ranging from 0.326 to 4.31 µM across 57 cell lines and was identified as the most effective derivative in the series [1]. In contrast, the 4‑methoxyphenyl analog VIIb showed negligible inhibition on virtually all cell lines, while the 3‑nitrophenyl analog VIIc exhibited markedly lower potency. On the CCRF‑CEM leukemia line, VIIa attained 93.59 % inhibition versus only 0.33 % for the N‑phenylethyl analog Vg and 6.94 % for compound Vc [1].

Antitumor activity NCI 60-cell-line panel Pyrazolopyrimidine derivatives

4‑Chlorophenyl Substituent Is Indispensable for Cytotoxic Activity – Direct SAR Comparison

Systematic SAR evaluation demonstrates that the 4‑chlorophenyl group at N1 is a primary driver of cytotoxic potency [1]. Compound VIIa (4‑Cl) elicited >90 % inhibition on the CCRF‑CEM (93.59 %) and A549 (90.54 %) cell lines. The 4‑methoxyphenyl analog VIIb produced no measurable inhibition, and the 3‑nitrophenyl analog VIIc gave only 79.59 % (CCRF‑CEM) and 69.05 % (HL‑60) inhibition. These data establish that the para‑chloro substituent is pharmacophorically essential, while other N‑aryl groups substantially degrade activity.

Structure-activity relationship N-aryl substitution Cytotoxicity

Demonstrated Utility as a Precursor for Anti‑Leishmanial Tetrazole Compounds

5‑Amino‑1‑(4‑chlorophenyl)‑3‑methyl‑1H‑pyrazole‑4‑carbonitrile is specifically employed as a key intermediate in the synthesis of novel tetrazole derivatives that exhibit antileishmanial activity [1]. A 2013 study reported that tetrazole compounds prepared from pyrazole‑4‑carbonitrile precursors demonstrated appreciable activity against Leishmania spp. [1]. While quantitative IC₅₀ values for the precursor itself have not been disclosed, the 4‑chlorophenyl‑3‑methyl substitution pattern is consistently selected among the series of 5‑amino‑4‑cyanopyrazoles to maximize final tetrazole potency [1].

Antileishmanial activity Tetrazole synthesis Pyrazole‑4‑carbonitrile precursors

Consistent High Purity Profile Supports Reproducible Medicinal Chemistry Workflows

Commercially supplied at a guaranteed purity of ≥95 % (HPLC) , 5‑amino‑1‑(4‑chlorophenyl)‑3‑methyl‑1H‑pyrazole‑4‑carbonitrile ensures batch‑to‑batch consistency required for reproducible structure–activity relationship studies and scale‑up reactions. This purity level meets the threshold expected for advanced pharmaceutical intermediate synthesis, reducing the risk of side‑product contamination that can confound biological assay results.

Purity Reproducibility Medicinal chemistry

5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile – Optimal Application Scenarios Based on Quantitative Evidence


Lead‑Generation Campaigns for Pyrazolo[3,4‑d]pyrimidine Anticancer Agents

When the objective is to synthesize and screen pyrazolo[3,4‑d]pyrimidine derivatives with broad‑spectrum antitumor activity, 5‑amino‑1‑(4‑chlorophenyl)‑3‑methyl‑1H‑pyrazole‑4‑carbonitrile is the preferred starting material. The resulting compound VIIa delivered IC₅₀ values as low as 0.326 µM across 57 NCI cell lines, surpassing all tested analogs [1]. Procurement of this specific intermediate maximizes the probability of identifying a development candidate, minimizes wasted synthesis resources, and accelerates hit‑to‑lead timelines.

Structure–Activity Relationship (SAR) Studies Focused on N‑Aryl Substitution

For programs aiming to optimize the N1‑aryl group of pyrazolopyrimidine scaffolds, this compound provides a well‑characterized reference point. Direct comparative data show that the 4‑chlorophenyl derivative (VIIa) outperforms the 4‑methoxyphenyl (VIIb) and 3‑nitrophenyl (VIIc) analogs in cytotoxicity across multiple tumor types [1]. Using this building block ensures that SAR investigations start from the most potent baseline, allowing subsequent modifications to be benchmarked against a validated active scaffold.

Synthesis of Tetrazole‑Based Antileishmanial Candidates

The compound has been specifically employed in the synthesis of novel tetrazole derivatives with demonstrated activity against Leishmania spp. [2]. Procurement of this precursor is indicated when the research goal includes the generation of tetrazole libraries for antiparasitic screening, as the 4‑chlorophenyl‑3‑methyl substitution pattern has been selected among the series to optimize antileishmanial potency [2].

Medicinal Chemistry Scale‑Up and Reproducible Biological Assays

Owing to its commercial availability at ≥95 % purity , this compound is well‑suited for scale‑up synthesis and routine biological testing where batch‑to‑batch consistency is critical. High purity reduces the burden of intermediate purification, lowers the risk of false‑positive or false‑negative assay results due to impurities, and supports robust quantitative SAR analysis .

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